2-(2-((tert-Butoxycarbonyl)amino)phenyl)-2,2-difluoroacetic acid
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Overview
Description
2-(2-{[(tert-butoxy)carbonyl]amino}phenyl)-2,2-difluoroacetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, a phenyl ring, and a difluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(tert-butoxy)carbonyl]amino}phenyl)-2,2-difluoroacetic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Phenyl Ring: The phenyl ring is introduced through a nucleophilic aromatic substitution reaction.
Introduction of the Difluoroacetic Acid Moiety: The difluoroacetic acid moiety is incorporated via a nucleophilic substitution reaction using appropriate fluorinating agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(tert-butoxy)carbonyl]amino}phenyl)-2,2-difluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoroacetic acid moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
Oxidation Products: Corresponding carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-{[(tert-butoxy)carbonyl]amino}phenyl)-2,2-difluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-{[(tert-butoxy)carbonyl]amino}phenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The difluoroacetic acid moiety may interact with enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-(2-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetic acid: Similar structure but with a pyridine ring instead of a phenyl ring.
tert-Butyl carbamate: Contains the Boc protecting group but lacks the difluoroacetic acid moiety.
Uniqueness
2-(2-{[(tert-butoxy)carbonyl]amino}phenyl)-2,2-difluoroacetic acid is unique due to the presence of both the Boc protecting group and the difluoroacetic acid moiety, which confer distinct chemical and biological properties. This combination allows for selective reactions and interactions that are not possible with other similar compounds.
Properties
Molecular Formula |
C13H15F2NO4 |
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Molecular Weight |
287.26 g/mol |
IUPAC Name |
2,2-difluoro-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid |
InChI |
InChI=1S/C13H15F2NO4/c1-12(2,3)20-11(19)16-9-7-5-4-6-8(9)13(14,15)10(17)18/h4-7H,1-3H3,(H,16,19)(H,17,18) |
InChI Key |
CEAPHPGFSKHTQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1C(C(=O)O)(F)F |
Origin of Product |
United States |
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